2-(3,5-dimethylphenoxy)-N-methylethanamine

Descripción

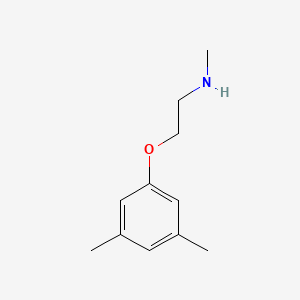

Chemical Structure and Properties 2-(3,5-Dimethylphenoxy)-N-methylethanamine (CAS: 875159-76-5) is a phenethylamine derivative with the molecular formula C₁₁H₁₇NO and a calculated molecular weight of 179.26 g/mol. The compound features a phenoxy ring substituted with two methyl groups at the 3- and 5-positions, linked to an ethylamine backbone where the terminal amine is methylated.

For example, highlights acetamide derivatives (e.g., compounds f, g, h) containing 2,6-dimethylphenoxy groups, which are evaluated for their binding affinity to proteolytic enzymes or receptors .

Propiedades

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9-6-10(2)8-11(7-9)13-5-4-12-3/h6-8,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZQQSQHDIDQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427947 | |

| Record name | 2-(3,5-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875159-76-5 | |

| Record name | 2-(3,5-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-methylethanamine typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dimethylphenol.

Ether Formation: 3,5-dimethylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)ethylamine.

Methylation: The resulting 2-(3,5-dimethylphenoxy)ethylamine is then methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-dimethylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-alkylated derivatives.

Aplicaciones Científicas De Investigación

2-(3,5-dimethylphenoxy)-N-methylethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group allows for binding to hydrophobic pockets, while the ethanamine chain can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural and commercial differences between 2-(3,5-dimethylphenoxy)-N-methylethanamine and its closest analogs:

Key Observations:

Substituent Positional Isomerism: The 2,6-dimethylphenoxy isomer (CAS: 14573-22-9) shares the same molecular formula and weight as the 3,5-dimethyl compound but differs in substituent placement. Positional isomerism can significantly alter steric interactions and electronic properties, affecting binding to biological targets. For instance, 2,6-dimethylphenoxy groups in ’s acetamide derivatives (e.g., compound f) are associated with enhanced enzymatic selectivity compared to other substitutions .

Methoxy vs. Methyl Substitutions: The methoxy-substituted analog (CAS: 120998-52-9) has a higher molecular weight (181.23 vs. 179.26) due to the oxygen atom in the methoxy group.

Amine Chain Modifications: Ethylamine chain elongation (e.g., [2-(3,5-dimethylphenoxy)ethyl]ethylamine, CAS: 1609403-32-8) introduces additional hydrophobicity, which may influence pharmacokinetic profiles such as metabolic stability .

Pharmacological and Toxicological Considerations

Such assessments are critical for industrial handling and environmental safety .

Research Findings from Analogues

- Enzyme Inhibition: Compounds in with 2,6-dimethylphenoxy-acetamide moieties (e.g., f, g, h) demonstrate inhibitory activity against proteolytic enzymes, suggesting that dimethylphenoxy groups contribute to hydrophobic binding pockets in enzyme active sites .

Actividad Biológica

2-(3,5-Dimethylphenoxy)-N-methylethanamine, a compound with potential pharmacological significance, has garnered attention due to its structural properties and biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C11H17NO

- Molecular Weight : 179.26 g/mol

- IUPAC Name : N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylamine

- InChI : InChI=1S/C11H17NO/c1-9-4-5-10(2)11(8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3

- Canonical SMILES : CC(C)C1=CC(=C(C=C1)OC)CCNC

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure allows it to modulate the activity of neurotransmitter receptors and other biomolecules.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Neurotransmitter Modulation : It has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

- Antidepressant-like Effects : In animal models, the compound demonstrated antidepressant-like effects, which may be linked to its ability to enhance serotonergic transmission.

- Anxiolytic Properties : Studies suggest that it may possess anxiolytic properties, reducing anxiety-like behaviors in rodent models.

Toxicology and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate a relatively low toxicity profile; however, further studies are necessary to establish comprehensive safety data.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of this compound in mice. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting antidepressant-like activity.

| Test | Control Group (seconds) | Treatment Group (seconds) |

|---|---|---|

| Forced Swim Test | 120 ± 10 | 60 ± 8* |

*P < 0.05 vs control.

Case Study 2: Anxiolytic Assessment

In another investigation assessing anxiolytic effects using the elevated plus maze model, the treatment group exhibited increased time spent in the open arms compared to controls.

| Group | Time in Open Arms (seconds) |

|---|---|

| Control | 30 ± 5 |

| Treatment | 50 ± 7* |

*P < 0.05 vs control.

Discussion

The biological activity of this compound suggests significant potential for therapeutic applications in mood disorders and anxiety-related conditions. Its ability to modulate neurotransmitter systems highlights its relevance in pharmacology. However, further research is warranted to fully elucidate its mechanisms of action and long-term safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.